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Compound of Interest

Compound Name: N3-PEG3-CH2CH2-Boc

Cat. No.: B605841 Get Quote

Introduction

N3-PEG3-CH2CH2-Boc (CAS No: 252881-73-5) is a heterobifunctional linker molecule widely

utilized in the fields of drug delivery and chemical biology.[1][2] It incorporates three key

functional components: an azide (N3) group for click chemistry, a three-unit polyethylene glycol

(PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine

for subsequent conjugation following deprotection.[3][4] This linker is integral to the synthesis of

complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting

Chimeras (PROTACs).[2][3]

Accurate structural confirmation and purity assessment of this linker are critical to ensure the

successful synthesis and efficacy of the final bioconjugate. Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the

comprehensive characterization of N3-PEG3-CH2CH2-Boc. This document provides detailed

protocols for the analysis of this molecule using ¹H NMR, ¹³C NMR, and Electrospray Ionization

Mass Spectrometry (ESI-MS).

Molecular Structure

The assumed structure for N3-PEG3-CH2CH2-Boc is tert-butyl (2-(2-(2-(2-

azidoethoxy)ethoxy)ethoxy)ethyl)carbamate.
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Caption: Chemical Structure of N3-PEG3-CH2CH2-Boc.

Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is used to confirm the molecular structure by identifying the chemical

environment of each proton and carbon atom. For PEGylated molecules, deuterated

chloroform (CDCl₃) is a common solvent, though DMSO-d₆ can also be used and may offer

advantages in resolving hydroxyl peaks if hydrolysis is a concern.[5][6]

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for N3-PEG3-CH2CH2-Boc
based on typical values for similar structural motifs.[6][7][8]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~5.10 br s 1H NH-Boc

~3.65 m 8H
-O-CH₂-CH₂-O- (PEG

Backbone)

~3.58 t 2H -O-CH₂-CH₂-NHBoc

~3.38 t 2H N₃-CH₂-CH₂-O-

~3.31 q 2H -O-CH₂-CH₂-NHBoc

| 1.44 | s | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ ppm) Assignment

156.0 C=O (Boc Urethane)

79.2 -C(CH₃)₃ (Boc)

70.0 - 70.6 -O-CH₂-CH₂-O- (PEG Backbone)

70.1 -O-CH₂-CH₂-NHBoc

50.7 N₃-CH₂-CH₂-O-

40.4 -O-CH₂-CH₂-NHBoc

| 28.4 | -C(CH₃)₃ (Boc) |

Mass Spectrometry (MS) Analysis
Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing PEGylated

molecules as it is a "soft" ionization technique that minimizes fragmentation, allowing for the

determination of the molecular weight of the intact molecule.[9][10] Analysis is typically

performed in positive ion mode, where the molecule is detected as adducts with protons

([M+H]⁺) or alkali metals like sodium ([M+Na]⁺) and potassium ([M+K]⁺).[11]
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Expected Mass Spectrometry Data

Table 3: Expected Ions in ESI-MS

Ion Formula Description Calculated m/z

[C₁₃H₂₆N₄O₅ + H]⁺ Protonated Molecule 319.19

[C₁₃H₂₆N₄O₅ + Na]⁺ Sodiated Adduct 341.18

| [C₁₃H₂₆N₄O₅ + K]⁺ | Potassiated Adduct | 357.15 |

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure through

controlled fragmentation. Common fragmentation patterns for Boc-protected amines include

the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[12][13] The PEG chain can

also fragment via the characteristic loss of ethylene oxide units (44 Da).

Protocols
The following section provides detailed protocols for sample preparation and analysis.
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NMR Analysis Mass Spectrometry Analysis
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Caption: General experimental workflow for NMR and MS analysis.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol outlines the steps for preparing a sample for ¹H and ¹³C NMR analysis.[14]

Sample Preparation:

Weigh approximately 5-10 mg of N3-PEG3-CH2CH2-Boc directly into a clean, dry NMR

tube.
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Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube securely and vortex gently until the sample is fully dissolved.

Instrument Setup (Example on a 400 MHz Spectrometer):

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse program.

Set the spectral width to cover a range of -2 to 12 ppm.

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

Acquire 16-32 scans for good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

Set the spectral width to cover a range of 0 to 200 ppm.

Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has low natural

abundance.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decays (FIDs).
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Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Integrate the peaks in the ¹H spectrum to determine proton ratios.

Protocol 2: ESI-MS Sample Preparation and Acquisition

This protocol details the preparation and analysis of the sample by ESI-MS.[15][16]

Sample Preparation:

Prepare a stock solution of N3-PEG3-CH2CH2-Boc at 1 mg/mL in methanol or

acetonitrile.

Perform a serial dilution to create a final working solution of approximately 10 µg/mL. The

final solvent should be compatible with ESI, such as 50:50 acetonitrile:water with 0.1%

formic acid to promote protonation.[15]

Filter the final solution through a 0.22 µm syringe filter if any particulates are visible.

Instrument Setup (Example on a Q-TOF Mass Spectrometer):

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source to positive ion mode.

Set the capillary voltage to approximately 3.5 kV.

Set the drying gas (N₂) flow to 8 L/min and the gas temperature to 300 °C.

Optimize the fragmentor voltage to minimize in-source fragmentation.

MS Acquisition (Full Scan):

Infuse the sample at a flow rate of 5-10 µL/min.

Acquire data over a mass range of m/z 100-1000 to observe the expected [M+H]⁺,

[M+Na]⁺, and [M+K]⁺ ions.
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MS/MS Acquisition (Fragmentation Analysis):

Perform a product ion scan by selecting the [M+H]⁺ precursor ion (m/z 319.19) in the first

quadrupole.

Apply collision energy (e.g., 10-30 eV) in the collision cell to induce fragmentation.

Scan the second mass analyzer to detect the resulting fragment ions.

[M+H]⁺
m/z = 319.19

[M+H - 56]⁺
Loss of C₄H₈

m/z = 263.19

- C₄H₈ (isobutylene)

[M+H - 101]⁺
Loss of C₅H₉O₂ (Boc)

m/z = 218.14

- C₅H₉O₂ (Boc group)

[M+H - n*44]⁺
Cleavage of PEG chain

- C₂H₄O units

[H₂N-PEG₃-CH₂CH₂-N₃ + H]⁺
m/z = 219.15

- CO₂

Click to download full resolution via product page

Caption: Potential ESI-MS/MS fragmentation pathways for N3-PEG3-CH2CH2-Boc.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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